molecular formula C17H14ClN3O4 B4990861 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

カタログ番号 B4990861
分子量: 359.8 g/mol
InChIキー: CFZWVBOLJFPBIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a promising compound in the field of neuroscience. CPP-109 is a derivative of the drug vigabatrin, which has been used to treat epilepsy for many years. CPP-109 has been shown to have potential therapeutic benefits in the treatment of addiction, specifically in the treatment of cocaine addiction.

作用機序

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to reduce the rewarding effects of cocaine and other drugs of abuse. This compound has also been shown to increase the activity of the dopamine D2 receptor, which is involved in the reward pathway in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA and dopamine, this compound has also been shown to increase the levels of the neurotransmitter glutamate in the brain. Glutamate is involved in a number of important brain functions, including learning and memory. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in the treatment of neuropsychiatric disorders.

実験室実験の利点と制限

One advantage of 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its potential therapeutic benefits and mechanism of action. In addition, this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers studying addiction and other neuropsychiatric disorders. One limitation of this compound is that it has not yet been approved for clinical use, which means that its potential therapeutic benefits have not been fully realized.

将来の方向性

There are a number of future directions for research on 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its potential therapeutic benefits in the treatment of addiction and other neuropsychiatric disorders. Another direction is to investigate the potential long-term effects of this compound on the brain and body. Finally, researchers may also explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

合成法

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione to form this compound. The final product is purified by recrystallization to obtain a pure white powder.

科学的研究の応用

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of addiction. Specifically, this compound has been shown to be effective in reducing cocaine use in individuals with cocaine addiction. In addition to its potential use in addiction treatment, this compound has also been studied for its potential therapeutic benefits in the treatment of other neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.

特性

IUPAC Name

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(8-4-13)21(24)25/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZWVBOLJFPBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。